molecular formula C18H18ClN3O B11083274 (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one

(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one

Cat. No.: B11083274
M. Wt: 327.8 g/mol
InChI Key: CLACCNIMDDXYSB-UZYVYHOESA-N
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Description

1-[(Z)-2-(4-Chlorophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-2-(4-Chlorophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone typically involves the condensation reaction between 4-chlorophenylhydrazine and 1-[3,4-dihydro-1(2H)-quinolinyl]acetone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-2-(4-Chlorophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinoline oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(Z)-2-(4-Chlorophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(Z)-2-(4-Chlorophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

  • 1-[(Z)-2-(4-Methylphenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone
  • 1-[(Z)-2-(4-Bromophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone

Comparison:

  • 1-[(Z)-2-(4-Methylphenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
  • 1-[(Z)-2-(4-Bromophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone has a bromine atom, which can influence its electronic properties and potential applications.

The uniqueness of 1-[(Z)-2-(4-Chlorophenyl)hydrazono]-1-[3,4-dihydro-1(2H)-quinolinyl]acetone lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

(1Z)-1-[(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydro-2H-quinolin-1-yl)propan-2-one

InChI

InChI=1S/C18H18ClN3O/c1-13(23)18(21-20-16-10-8-15(19)9-11-16)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,20H,4,6,12H2,1H3/b21-18-

InChI Key

CLACCNIMDDXYSB-UZYVYHOESA-N

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/N2CCCC3=CC=CC=C32

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Cl)N2CCCC3=CC=CC=C32

Origin of Product

United States

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